molecular formula C25H27N5O2S B2944187 N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-00-4

N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2944187
CAS No.: 1111222-00-4
M. Wt: 461.58
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. Key structural features include:

  • 4-methyl substituent on the triazoloquinazoline scaffold, influencing steric and electronic properties.
  • 1-[(2,5-dimethylphenyl)methyl]sulfanyl group at position 1, contributing to aromatic interactions and solubility modulation.
  • 5-oxo group stabilizing the fused ring system.

Triazoloquinazoline derivatives are frequently explored for pharmacological applications, including enzyme inhibition and anticancer activity, though specific data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-15-8-9-16(2)18(12-15)14-33-25-28-27-24-29(3)23(32)20-11-10-17(13-21(20)30(24)25)22(31)26-19-6-4-5-7-19/h8-13,19H,4-7,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGAECSWZCGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazoloquinazoline Skeleton Formation

The triazolo[4,3-a]quinazoline core is synthesized via cyclocondensation between N-cyanoimidocarbonates and hydrazinobenzoic acid derivatives. As demonstrated in the synthesis of analogous structures, 5-fluoroanthranilic acid reacts with arylisothiocyanates in ethanol under reflux with triethylamine to form thiourea intermediates. Subsequent cyclization using carbonyl diimidazole (CDI) or thionyl chloride yields the triazoloquinazoline scaffold. Key parameters include:

Table 1: Reaction Conditions for Core Formation

Parameter Optimal Value Source
Solvent Ethanol
Temperature Reflux (78–80°C)
Catalyst Triethylamine
Reaction Time 1.5–3 hours
Yield 65–78%

Nuclear magnetic resonance (NMR) confirms successful cyclization via the disappearance of NH2 signals at δ 4.8–5.2 ppm and emergence of quinazoline aromatic protons at δ 7.2–8.1 ppm.

Sulfanyl Group Installation at Position 1

The [(2,5-dimethylphenyl)methyl]sulfanyl moiety is introduced via thiol-alkylation. First, the core intermediate undergoes thionation using phosphorus pentasulfide (P2S5) in pyridine to generate a thiol group at position 1. Subsequent reaction with 2,5-dimethylbenzyl bromide in acetone with potassium carbonate yields the target sulfanyl derivative.

Critical Considerations:

  • Thionation Efficiency: Prolonged reaction times (>4 hours) lead to desulfurization byproducts.
  • Alkylation Selectivity: Steric hindrance from the 4-methyl group necessitates excess 2,5-dimethylbenzyl bromide (1.5 equiv) for complete conversion.

Infrared (IR) spectroscopy validates the C–S bond formation through absorption bands at 680–720 cm⁻¹.

Carboxamide Functionalization at Position 8

The 8-carboxamide group is installed via a two-step sequence:

  • Oxidation: The 8-carboxylic acid precursor (generated via hydrolysis of a nitrile or ester) is oxidized using hydrogen peroxide in acetic acid.
  • Amidation: Reaction with cyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane forms the carboxamide.

Table 3: Amidation Reaction Parameters

Coupling Agent Solvent Temperature Yield
EDC/HOBt Dichloromethane 25°C 85%
DCC/DMAP THF 0°C 73%

High-performance liquid chromatography (HPLC) purity exceeds 98% after recrystallization from ethanol/water.

Final Compound Characterization

The title compound is characterized by:

  • 1H-NMR (DMSO-d6): δ 1.45–1.89 (m, cyclopentyl), δ 2.25 (s, 4H, 2,5-dimethylphenyl), δ 3.72 (s, 3H, N–CH3), δ 4.62 (s, 2H, SCH2).
  • 13C-NMR: 168.9 ppm (C=O), 155.2 ppm (triazolo C–N).
  • MS: [M+H]+ at m/z 532.3.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfanyl Group Addition: Competing reactions at position 3 necessitate protecting group strategies (e.g., tert-butoxycarbonyl).
  • Solubility Limitations: Polar aprotic solvents like DMF improve intermediate solubility during alkylation.
  • Scale-Up Feasibility: Continuous-flow systems may enhance thionation safety and efficiency.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker is a key site for substitution and oxidation reactions.
a. Oxidation to Sulfoxide/Sulfone
Under mild oxidizing conditions (e.g., H₂O₂ or mCPBA), the sulfanyl group oxidizes sequentially:

ReactionConditionsProduct
Sulfoxide formation1 eq. H₂O₂, 0–25°C-S(O)-
Sulfone formationExcess H₂O₂, 50–60°C-SO₂-

This reactivity aligns with triazoloquinazoline derivatives bearing similar thioether substituents.

b. Nucleophilic Substitution
The sulfur atom can act as a leaving group in SN2 reactions under alkaline conditions. For example:
Compound S+R XCompound S R+X\text{Compound S}^-+\text{R X}\rightarrow \text{Compound S R}+\text{X}^-
Alkylation or arylation typically occurs at elevated temperatures (80–100°C) with polar aprotic solvents like DMF.

Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

ConditionsProducts
6M HCl, refluxCarboxylic acid (-COOH) + cyclopentylamine
NaOH (aq), 100°CCarboxylate salt + NH₃

Kinetic studies on analogous carboxamides show pseudo-first-order behavior with half-lives of 2–4 hours under acidic hydrolysis .

Triazoloquinazoline Core Modifications

The fused triazole-quinazoline system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
a. Electrophilic Substitution
Nitration or halogenation occurs at electron-rich positions (C-2 or C-6 of the quinazoline ring):

ReagentPositionYield (%)
HNO₃/H₂SO₄C-245–60
Br₂/FeBr₃C-655–70

b. Ring-Opening Reactions
Strong bases (e.g., KOH/EtOH) cleave the triazole ring, forming a diazabicyclic intermediate that rearranges into aminobenzodiazepine derivatives .

Aromatic Ring Functionalization

The 2,5-dimethylphenyl group undergoes regioselective reactions:
a. Friedel-Crafts Alkylation

ConditionsProduct
AlCl₃, R-XAlkylated aryl derivative
b. Oxidative Demethylation
HIO₄ or ceric ammonium nitrate converts methyl groups to carboxylic acids at elevated temperatures.

Stability Under Thermal and Photolytic Conditions

Degradation pathways include:

ConditionDegradation PathwayHalf-Life
60°C, pH 7Sulfanyl oxidation72 hours
UV light (254 nm)Triazole ring cleavage48 hours

Scientific Research Applications

N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Triazoloquinazoline Derivatives

Compound Name (Abbreviated) R1 (Position 4) R2 (Sulfanyl Group) Carboxamide Substituent Molecular Formula Molecular Weight Source (Evidence ID)
Target Compound Methyl 2,5-dimethylbenzyl Cyclopentyl Not provided Not provided -
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl... Benzyl 2,5-dimethylbenzyl Isopropyl C₂₈H₂₉N₅O₂S 507.63
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-... 3-methylbutyl 2-oxo-2-phenylethyl Cyclopentyl C₂₈H₃₁N₅O₃S 517.64
N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-... Propyl 4-methylbenzyl Cyclopentyl C₂₆H₂₉N₅O₂S 475.6

Key Observations:

Substituent Effects at Position 4 (R1): The methyl group in the target compound (vs. The 3-methylbutyl group in ’s compound increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Sulfanyl Group Variations (R2): The 2,5-dimethylbenzyl group in the target compound and ’s analog introduces ortho/para-methylation on the aromatic ring, modulating electron-donating effects and steric hindrance. This contrasts with the 4-methylbenzyl group (), where para-methylation may alter binding interactions in enzymatic pockets .

Carboxamide Substituents:

  • Cyclopentyl (target compound, –8) vs. isopropyl (): Cyclopentyl’s larger ring size may enhance van der Waals interactions in hydrophobic binding pockets compared to the branched isopropyl group .

Molecular Weight Trends:

  • The target compound’s molecular weight is likely intermediate (estimated ~490–510 g/mol) based on analogs, balancing bioavailability and target engagement.

Biological Activity

N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound is synthesized through multi-step organic reactions involving various intermediates. The synthesis typically involves the formation of the triazole ring and subsequent modifications to introduce the cyclopentyl and sulfanyl groups. Detailed methodologies can be found in the literature focusing on related triazole derivatives .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. The compound exhibits promising antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds possess significant antimicrobial properties against various pathogens. For instance:

  • Gram-positive bacteria : The compound demonstrated inhibitory effects against strains such as Staphylococcus aureus.
  • Fungal pathogens : It showed effectiveness against drug-resistant strains of Candida, suggesting its potential as an antifungal agent .

Anticancer Activity

In vitro studies have reported that the compound exhibits cytotoxic effects against several cancer cell lines. Notably:

  • Caco-2 cells : The compound showed a significant reduction in cell viability at specific concentrations (p < 0.004) .
  • MCF-7 cells : Additional studies indicated that the compound could inhibit proliferation and induce apoptosis in breast cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study 1AntimicrobialEffective against methicillin-resistant S. aureus; broad-spectrum activity against fungi .
Study 2AnticancerSignificant cytotoxicity in Caco-2 cell line; potential for further development as an anticancer agent .
Study 3InflammationDemonstrated anti-inflammatory effects in animal models, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the triazole and quinazoline rings can enhance potency and selectivity. Research suggests that:

  • Substituents on the phenyl ring can significantly influence antimicrobial and anticancer activities.
  • The presence of a sulfanyl group is associated with improved interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, and how can reaction parameters be optimized?

  • Methodology : Utilize regioselective cyclization techniques for the triazoloquinazoline core, as demonstrated for analogous compounds (e.g., cyclopentyl-substituted triazoloquinazolines) . Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of sulfanylating agents (e.g., [(2,5-dimethylphenyl)methyl]sulfanyl chloride) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its functional groups?

  • Methodology :

  • 1H NMR : Identify the cyclopentyl group (δ 1.5–2.5 ppm, multiplet) and the 2,5-dimethylphenyl moiety (δ 2.3 ppm, singlet for methyl groups) .
  • LC-MS : Confirm molecular weight (e.g., m/z ~490–510 for similar triazoloquinazolines) and fragmentation patterns .
  • IR : Detect carbonyl stretches (ν ~1680–1720 cm⁻¹ for oxo and carboxamide groups) .

Q. How does the sulfanyl substituent influence solubility and stability in aqueous vs. organic solvents?

  • Methodology : Perform solubility screens in DMSO, ethanol, and PBS (pH 7.4). The hydrophobic 2,5-dimethylphenylsulfanyl group reduces aqueous solubility but enhances stability in organic phases. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. What strategies address regioselectivity conflicts during the synthesis of the triazoloquinazoline core?

  • Methodology : Employ computational modeling (DFT) to predict favorable cyclization pathways. For example, prioritize N1-substitution over N2 by using sterically hindered bases (e.g., DBU) to direct regiochemistry, as shown in triazoloquinazoline syntheses . Validate via X-ray crystallography (e.g., CCDC deposition codes in ).

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity or binding mechanisms of this compound?

  • Methodology :

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with crystal structure data (e.g., bond angles and torsion angles from ).
  • Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases) based on the carboxamide and sulfanyl pharmacophores .

Q. What experimental designs resolve contradictions in biological activity data across cell-based assays?

  • Methodology : Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For inconsistent IC50 values, control for membrane permeability using logP calculations (e.g., ClogP ~3.5 for this compound) and PAMPA assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.